molecular formula C12H24O B13583906 1-(3-Propylhexyl)cyclopropan-1-ol

1-(3-Propylhexyl)cyclopropan-1-ol

Cat. No.: B13583906
M. Wt: 184.32 g/mol
InChI Key: ULBGXHZRTHPPHR-UHFFFAOYSA-N
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Description

1-(3-Propylhexyl)cyclopropan-1-ol is a cyclopropane derivative characterized by a cyclopropane ring substituted with a 3-propylhexyl group and a hydroxyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained nature of the three-membered ring, which imparts significant reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives, including 1-(3-Propylhexyl)cyclopropan-1-ol, often involves the formation of cyclopropane rings through various methods. One common approach is the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple, is a well-known method for cyclopropane synthesis .

Industrial Production Methods: Industrial production of cyclopropane derivatives can involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of catalysts and specific reaction conditions can enhance the production process. For example, cobalt-catalyzed cross-coupling reactions have been employed to introduce strained rings into various substrates .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Propylhexyl)cyclopropan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The cyclopropane ring can undergo substitution reactions, often facilitated by the strained nature of the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Halogenation reactions using halogens (e.g., Br₂, Cl₂) or nucleophilic substitution reactions with nucleophiles (e.g., NaOH, KCN).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated cyclopropanes or other substituted derivatives.

Scientific Research Applications

1-(3-Propylhexyl)cyclopropan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Propylhexyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Propylhexyl)cyclopropan-1-ol is unique due to the presence of the 3-propylhexyl group, which imparts specific steric and electronic properties

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1-(3-propylhexyl)cyclopropan-1-ol

InChI

InChI=1S/C12H24O/c1-3-5-11(6-4-2)7-8-12(13)9-10-12/h11,13H,3-10H2,1-2H3

InChI Key

ULBGXHZRTHPPHR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CCC1(CC1)O

Origin of Product

United States

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